2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWELKJGGJDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.82 g/mol. The presence of the 4-chlorophenyl group and the sulfonamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and anticancer compound.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing the sulfonamide group exhibit significant antibacterial properties. For instance, compounds similar to our target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that the sulfonamide moiety may enhance antibacterial efficacy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a study assessing AChE inhibition, it was found that several synthesized compounds exhibited strong inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's . The mechanism of action appears to involve competitive inhibition, which is crucial for developing therapeutic agents targeting cholinergic pathways.
Anticancer Properties
Preliminary investigations into the anticancer activity of related compounds have shown promising results. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the dihydroisoquinoline structure is thought to contribute to this activity by interfering with cellular proliferation pathways .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of compounds related to 2-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide :
- Synthesis and Characterization : A study synthesized a series of compounds based on similar structures and characterized them using IR, NMR, and mass spectrometry techniques. The results indicated successful incorporation of the desired functional groups .
- Antibacterial Screening : In a systematic screening of synthesized compounds against bacterial strains, several exhibited potent activity. Notably, those with sulfonamide groups showed enhanced interaction with bacterial enzymes, leading to increased antibacterial efficacy .
- Enzyme Inhibition Assays : AChE inhibition assays revealed that certain derivatives could inhibit enzyme activity effectively, suggesting their potential use in treating conditions characterized by cholinergic deficits .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Insights :
- Substituent Effects : The 6,7-dimethoxy groups in 5j enhance water solubility but reduce MAO-B affinity compared to the target compound’s sulfonyl group, which improves enzyme binding .
- Heterocyclic Replacements : Benzothiazole derivatives (e.g., 4b ) exhibit distinct selectivity for AChE/BChE over MAOs, attributed to the benzothiazole ring’s planar geometry .
- Linker Variations : The pyrrolidine-carboxamide in the 5j analogue may reduce metabolic stability due to increased steric hindrance .
Key Insights :
- Yield and Purity : Benzothiazole derivatives (e.g., 4b ) achieve high purity (100%) via recrystallization, suggesting robust synthetic protocols .
- Melting Points : The lower melting point of 5j (177–179°C vs. 248°C for 4b ) correlates with its methoxy groups reducing crystallinity .
Pharmacological Activity Comparisons
Key Insights :
- Enzyme Selectivity: The target compound’s sulfonyl group may favor MAO-B inhibition, similar to safinamide, a known MAO-B inhibitor .
- Dual Activity : Benzothiazole derivatives (e.g., 4b ) demonstrate dual MAO-B/BChE inhibition, while the target compound’s 4-chlorophenyl group may enhance selectivity for MAO-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
